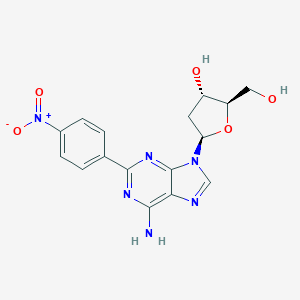
2-(p-Nitrophenyl)-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Nitrophenyl)-2'-deoxyadenosine (NPdA) is a modified nucleoside that has gained attention in scientific research due to its unique properties. It is a non-natural analog of deoxyadenosine, where the hydrogen atom at the 2'-position of the ribose sugar is replaced by a nitrophenyl group. This modification alters the physicochemical properties of the nucleoside, making it a useful tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 2-(p-Nitrophenyl)-2'-deoxyadenosine is not fully understood, but it is believed to act as a DNA intercalator, where it inserts itself between the base pairs of DNA. This can cause structural changes in the DNA, which can affect DNA replication, repair, and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit DNA polymerase activity, which can affect DNA replication. It has also been shown to induce DNA damage and apoptosis in cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects, which can be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(p-Nitrophenyl)-2'-deoxyadenosine in lab experiments is that it is a non-natural analog of deoxyadenosine, which means that it is not present in normal DNA. This makes it a useful tool for studying DNA replication and repair, as it can be specifically incorporated into DNA strands. However, one limitation is that the synthesis of this compound is a multi-step process, which can be time-consuming and expensive.
Zukünftige Richtungen
There are many future directions for the use of 2-(p-Nitrophenyl)-2'-deoxyadenosine in scientific research. One direction is the development of new methods for the synthesis of this compound, which can make it more accessible to researchers. Another direction is the use of this compound as a tool for studying epigenetic modifications, as it can be incorporated into DNA strands and can be used to study the binding of proteins to modified DNA. Additionally, this compound can be used as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, which can be explored in future studies.
In conclusion, this compound is a modified nucleoside that has unique properties and has been used in various scientific research applications. Its synthesis method is a multi-step process, and it can be specifically incorporated into DNA strands. This compound has many potential future directions, including the development of new synthesis methods and its use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-(p-Nitrophenyl)-2'-deoxyadenosine is a multi-step process that involves the protection and deprotection of functional groups. The starting material is 2'-deoxyadenosine, which is protected at the 3'- and 5'-positions with tert-butyldimethylsilyl groups. The 2'-hydroxyl group is then selectively oxidized to a ketone using Dess-Martin periodinane. The resulting ketone is then reacted with p-nitrophenylhydrazine to form the nitrophenylhydrazone. The tert-butyldimethylsilyl groups are then removed, and the product is purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(p-Nitrophenyl)-2'-deoxyadenosine has been used in various scientific research applications due to its unique properties. It has been used as a probe to study DNA replication and repair, as it can be incorporated into DNA strands and can be detected using UV spectroscopy. It has also been used as a tool to study the binding of proteins to DNA, as the nitrophenyl group can be used as a fluorescent probe.
Eigenschaften
CAS-Nummer |
109875-45-8 |
|---|---|
Molekularformel |
C16H16N6O5 |
Molekulargewicht |
372.34 g/mol |
IUPAC-Name |
(2R,3S,5R)-5-[6-amino-2-(4-nitrophenyl)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C16H16N6O5/c17-14-13-16(21(7-18-13)12-5-10(24)11(6-23)27-12)20-15(19-14)8-1-3-9(4-2-8)22(25)26/h1-4,7,10-12,23-24H,5-6H2,(H2,17,19,20)/t10-,11+,12+/m0/s1 |
InChI-Schlüssel |
UNGJDJLXCLUONS-QJPTWQEYSA-N |
Isomerische SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Kanonische SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)C4=CC=C(C=C4)[N+](=O)[O-])N)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





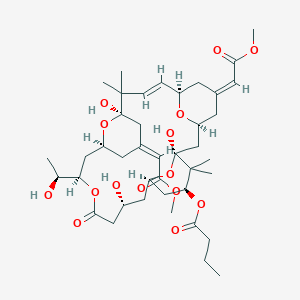
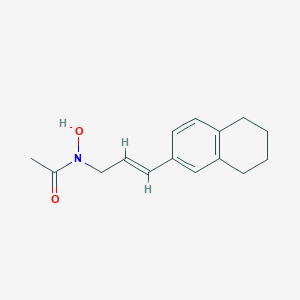

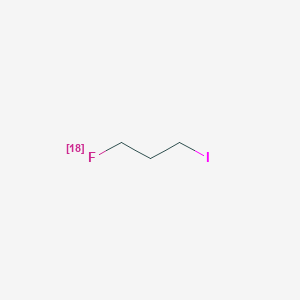


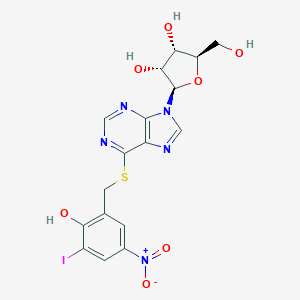
![(2S,3R,4S,5R)-2-[[(7R,9R,10R,13R,14S,16R,17R)-7,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B217586.png)
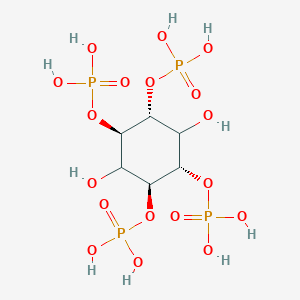
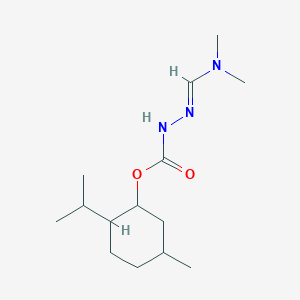
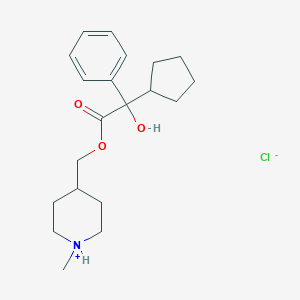
![(2S)-2-[(E,3R)-3-[(1R,3aS,4Z,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]but-1-enyl]-3-methylbutane-1,2,3-triol](/img/structure/B217608.png)